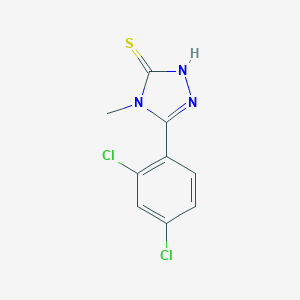

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: Potassium hydroxide acts as a base catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

Nucleophiles: Amines or thiols can be used for substitution reactions.

Cyclization Conditions: Elevated temperatures and the presence of catalysts like Lewis acids can facilitate cyclization reactions.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Triazoles: Resulting from nucleophilic substitution reactions.

Complex Heterocycles: Formed through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile

- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. Its thiol group also provides additional functionality, allowing for diverse chemical modifications and applications .

Biologische Aktivität

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 162693-41-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₇Cl₂N₃S. Its structure includes a triazole ring substituted with a dichlorophenyl group and a methyl group. The presence of the thiol (-SH) functional group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Cl₂N₃S |

| Molecular Weight | 232.14 g/mol |

| CAS Number | 162693-41-6 |

| MDL Number | MFCD00662792 |

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess inhibitory effects against various bacterial strains. The mechanism often involves interference with fungal cell membrane synthesis or inhibition of specific enzyme activities.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several triazole derivatives against common fungal pathogens. The results indicated that this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of established antifungal agents like fluconazole .

Table: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Candida albicans |

| Fluconazole | 32 | Candida albicans |

| Voriconazole | 8 | Aspergillus niger |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research shows that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: HepG2 Cell Line

In vitro studies on the HepG2 liver cancer cell line revealed that this compound exhibits significant cytotoxicity. An MTT assay demonstrated an IC50 value of approximately 25 µg/mL after 48 hours of exposure. This suggests a moderate to strong potential as an anticancer agent .

Table: Anticancer Activity Against HepG2 Cells

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Induction of apoptosis |

| Doxorubicin | 10 | DNA intercalation and apoptosis |

| Cisplatin | 15 | DNA cross-linking |

Structure–Activity Relationship (SAR)

The biological activity of triazoles can often be correlated with their structural features. Substituents on the phenyl ring significantly influence their potency. Electron-donating groups tend to enhance activity by stabilizing the transition state during interaction with biological targets.

Findings from SAR Studies

Research indicates that the introduction of electron-donating groups at specific positions on the phenyl ring increases the compound's effectiveness against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-88-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.